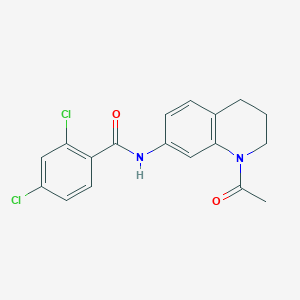![molecular formula C16H14N6O2S2 B2528228 6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole CAS No. 1105224-07-4](/img/structure/B2528228.png)
6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often seen in a wide variety of applications including pharmaceuticals, electronics, and materials .
Synthesis Analysis
The synthesis of such compounds often involves the formation of a heterocyclic ring via cyclization reactions . For example, thiazoles can be synthesized through the [3+3] cyclization process .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the specific functional groups present in the molecule. Common reactions could include electrophilic substitution, nucleophilic substitution, or reactions at the heteroatom .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely, but they often exhibit aromaticity, which can affect their chemical behavior. They may also exhibit varying degrees of polarity and reactivity, depending on the specific heteroatoms present in the ring .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
A series of derivatives including 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones and 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles have been synthesized and characterized. These compounds were tested for antibacterial and antifungal activities using the microbroth dilution technique and showed promising results. Some compounds exhibited significant antimicrobial activities, indicating their potential as antibacterial and antifungal agents (Güzeldemirci & Küçükbasmacı, 2010).
Antitubercular Activity
Derivatives of the compound have also been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. A specific series of 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives demonstrated varying degrees of antituberculosis activity. Notably, alkylthio series compounds and nitroimidazole derivatives with a propylthio group showed significant activity, highlighting their potential in antitubercular research (Foroumadi et al., 2004).
Antiviral Activity
Compounds derived from this chemical structure have been investigated for their antiviral properties. Specifically, derivatives obtained from carbohydrates demonstrated inhibitory effects on the replication of Dengue and Junin viruses. One compound, in particular, was able to inhibit both viruses in Vero cells at significantly lower concentrations than the cytotoxic concentration, suggesting its potential as an antiviral agent (Barradas et al., 2008).
Mécanisme D'action
Target of Action
Imidazo[2,1-b]thiazoles and 1,2,4-triazoles are known to have diverse biological activities . They have been found to act as antimicrobial, antifungal, antiviral, and antitumor agents . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of these compounds is also diverse and depends on their specific structure and the biological target they interact with. For example, some imidazo[2,1-b]thiazoles have been found to inhibit the growth of Mycobacterium tuberculosis by interacting with the enzyme Pantothenate synthetase .
Biochemical Pathways
The biochemical pathways affected by these compounds can be numerous. For instance, inhibition of Pantothenate synthetase can disrupt the synthesis of Coenzyme A, a crucial cofactor in various metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely depending on their specific structure. Some imidazo[2,1-b]thiazoles have been found to have good bioavailability and low toxicity .
Result of Action
The result of the action of these compounds can range from inhibition of microbial growth to induction of cell death in tumor cells .
Safety and Hazards
Orientations Futures
The study of heterocyclic compounds is a very active area of research, with new synthetic methods and applications being developed regularly. Future directions could include the development of more efficient synthetic methods, or the discovery of new applications for these compounds in areas like medicine or materials science .
Propriétés
IUPAC Name |
6-methyl-5-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]imidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S2/c1-10-13(21-7-8-25-15(21)17-10)14-18-19-16(20(14)2)26-9-11-3-5-12(6-4-11)22(23)24/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDZLLMZGODSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

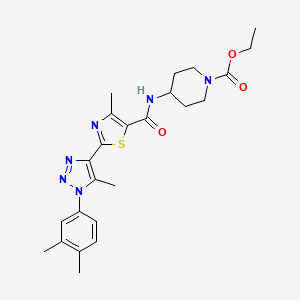
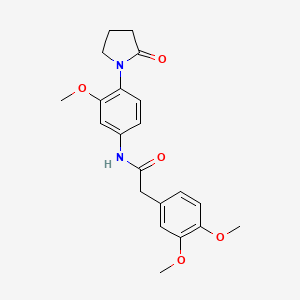
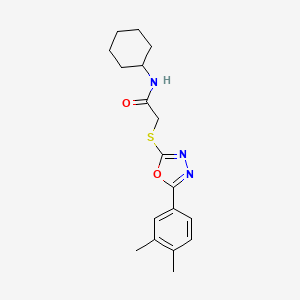
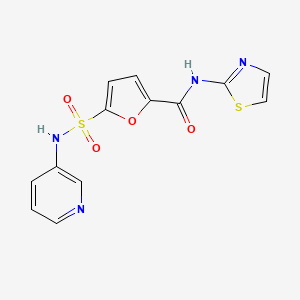
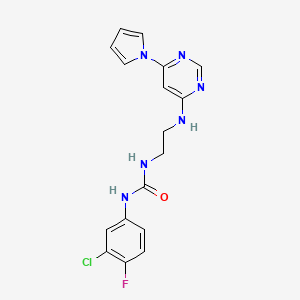
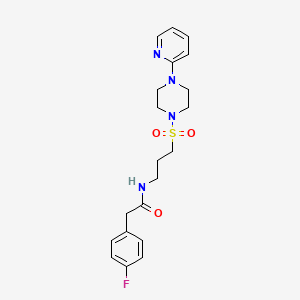
![3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride](/img/structure/B2528157.png)
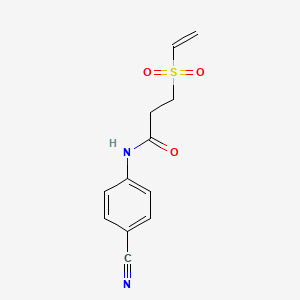
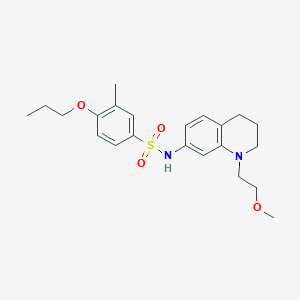
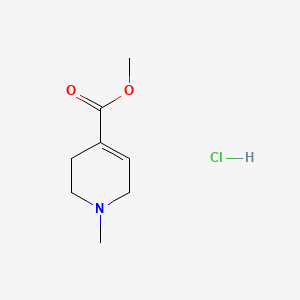
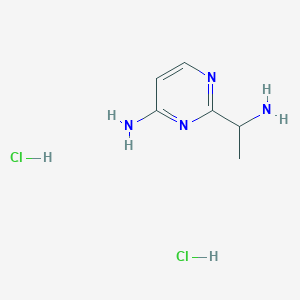
![N-(1,3-benzodioxol-5-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2528164.png)
